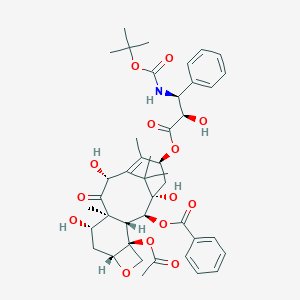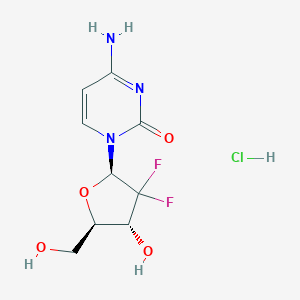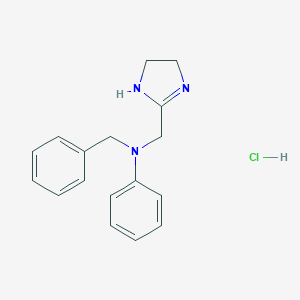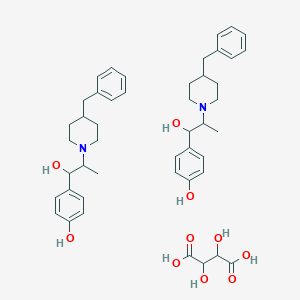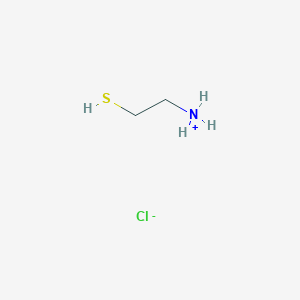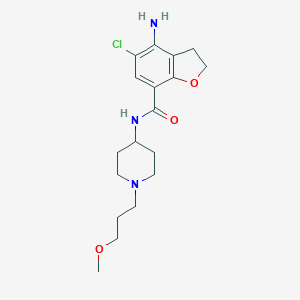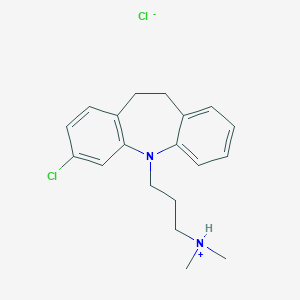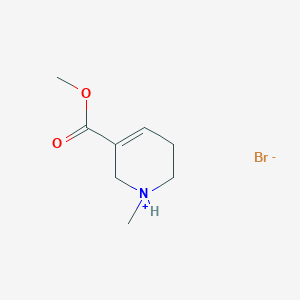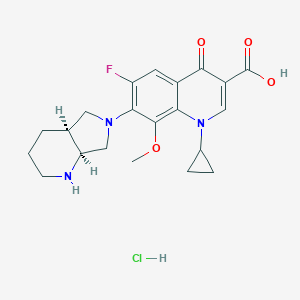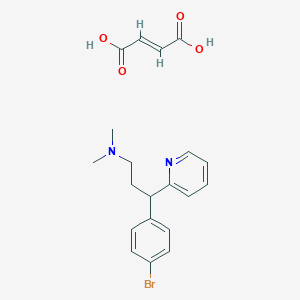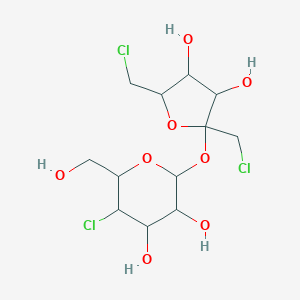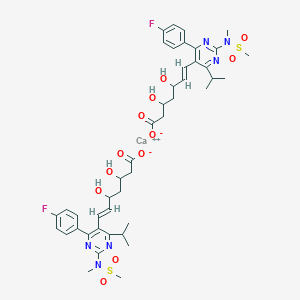
瑞舒伐他汀钙
描述
Rosuvastatin is a dihydroxy monocarboxylic acid that is (6E)-7-{4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl} hept-6-enoic acid carrying two hydroxy substituents at positions 3 and 5 (the 3R,5S-diastereomer). It has a role as an antilipemic drug, an anti-inflammatory agent, a CETP inhibitor, a cardioprotective agent, a xenobiotic and an environmental contaminant. It is a member of pyrimidines, a sulfonamide, a dihydroxy monocarboxylic acid, a statin (synthetic) and a member of monofluorobenzenes. It is functionally related to a hept-6-enoic acid. It is a conjugate acid of a rosuvastatin(1-).
Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid and is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very low-density lipoprotein (VLDL). Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD, such as those with Type 2 Diabetes. The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America. Rosuvastatin and other drugs from the statin class of medications including [atorvastatin], [pravastatin], [simvastatin], [fluvastatin], and [lovastatin] are considered first-line options for the treatment of dyslipidemia. This is largely due to the fact that cardiovascular disease (CVD), which includes heart attack, atherosclerosis, angina, peripheral artery disease, and stroke, has become a leading cause of death in high-income countries and a major cause of morbidity around the world. Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD. Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality. Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack. Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. While all statin medications are considered equally effective from a clinical standpoint, rosuvastatin is considered the most potent; doses of 10 to 40mg rosuvastatin per day were found in clinical studies to result in a 45.8% to 54.6% decreases in LDL cholesterol levels, which is about three-fold more potent than [atorvastatin]'s effects on LDL cholesterol. However, the results of the SATURN trial concluded that despite this difference in potency, there was no difference in their effect on the progression of coronary atherosclerosis. Rosuvastatin is also a unique member of the class of statins due to its high hydrophilicity which increases hepatic uptake at the site of action, low bioavailability, and minimal metabolism via the Cytochrome P450 system. This last point results in less risk of drug-drug interactions compared to [atorvastatin], [lovastatin], and [simvastatin], which are all extensively metabolized by Cytochrome P450 (CYP) 3A4, an enzyme involved in the metabolism of many commonly used drugs. Drugs such as [ciclosporin], [gemfibrozil], and some antiretrovirals are more likely to interact with this statin through antagonism of OATP1B1 organic anion transporter protein 1B1-mediated hepatic uptake of rosuvastatin.
Rosuvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of rosuvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
Rosuvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.
Rosuvastatin is a statin with antilipidemic and potential antineoplastic activities. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol. In addition, rosuvastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cell types; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.
Rosuvastatin Calcium is the calcium salt form of rosuvastatin, a statin with antilipidemic activity. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol.
Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reducuase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Rosuvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease.
A HYDROXYMETHYLGLUTARYL-COA-REDUCTASE INHIBITOR, or statin, that reduces the plasma concentrations of LDL-CHOLESTEROL; APOLIPOPROTEIN B, and TRIGLYCERIDES while increasing HDL-CHOLESTEROL levels in patients with HYPERCHOLESTEROLEMIA and those at risk for CARDIOVASCULAR DISEASES.
See also: Rosuvastatin Calcium (has salt form); Rosuvastatin Zinc (has salt form).
作用机制
Target of Action
Rosuvastatin calcium, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin calcium acts as a selective and competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, rosuvastatin calcium effectively reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in the production of cholesterol, thereby lowering the levels of cholesterol in the body .
Biochemical Pathways
The inhibition of HMG-CoA reductase by rosuvastatin calcium affects the cholesterol biosynthesis pathway . This results in a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in LDL levels is particularly significant as LDL is often referred to as “bad cholesterol” due to its association with an increased risk of cardiovascular disease .
Pharmacokinetics
Rosuvastatin calcium exhibits a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of rosuvastatin calcium’s action is a significant reduction in the levels of LDL cholesterol . This reduction in LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality . Therefore, rosuvastatin calcium is widely used to manage elevated lipid levels and lower the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of rosuvastatin calcium can be influenced by environmental factors. For instance, the drug’s pharmacokinetics can vary between races . Additionally, the drug’s action can be affected by the patient’s diet and other lifestyle factors. The use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .
科学研究应用
胆固醇管理
瑞舒伐他汀钙被广泛用作降胆固醇药物 . 研究发现,它可以有效降低低密度脂蛋白(LDL)的水平,并提高高密度脂蛋白(HDL)的水平,从而改善整体脂质谱 .
血脂异常的治疗
瑞舒伐他汀钙用于治疗血脂异常 . 血脂异常是指血液中脂类物质含量异常。 瑞舒伐他汀钙在低剂量下有效,与其他他汀类药物相比,它的半衰期更长 .
速溶膜的开发
瑞舒伐他汀钙的速溶膜(FDF)已被开发出来,以增强其药代动力学和药效学 . 与传统片剂相比,这些膜显示出明显更快的达到血浆浓度峰值的时间和更高的血浆浓度峰值 .
生物利用度的提高
瑞舒伐他汀钙的生物利用度有限,因为它容易受到胃酸的影响,并且经过广泛的首过代谢 . 然而,速溶膜和其他新型制剂(如纳米囊泡结构)的开发已被证明可以提高其生物利用度 .
纳米囊泡制剂
属性
CAS 编号 |
147098-20-2 |
|---|---|
分子式 |
C44H54CaF2N6O12S2 |
分子量 |
1001.1 g/mol |
IUPAC 名称 |
calcium;(E,3S,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17+;/m11./s1 |
InChI 键 |
LALFOYNTGMUKGG-BFNSWDLGSA-L |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
手性 SMILES |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Key on ui other cas no. |
287714-41-4 |
物理描述 |
Solid |
Pictograms |
Health Hazard; Environmental Hazard |
相关CAS编号 |
147098-20-2 (Calcium) |
保质期 |
Stable under recommended storage conditions. /Rosuvastatin calcium/ |
溶解度 |
Sparingly soluble in water 8.86e-02 g/L |
同义词 |
Calcium, Rosuvastatin; Crestor; rosuvastatin; rosuvastatin calcium; ZD 4522; ZD4522 |
蒸汽压力 |
5.27X10-19 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rosuvastatin Calcium exert its cholesterol-lowering effect?
A1: Rosuvastatin Calcium is a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting this enzyme, Rosuvastatin Calcium effectively reduces the production of mevalonate, a precursor to cholesterol, thereby lowering plasma cholesterol levels. [, , ]
Q2: What are the downstream effects of HMG-CoA reductase inhibition by Rosuvastatin Calcium?
A2: Besides lowering cholesterol, HMG-CoA reductase inhibition by Rosuvastatin Calcium also leads to upregulation of low-density lipoprotein (LDL) receptors on hepatocytes. [, ] This increased receptor expression enhances the uptake and catabolism of LDL cholesterol from the bloodstream, further contributing to its lipid-lowering effect.
Q3: What is the molecular formula and weight of Rosuvastatin Calcium?
A3: The molecular formula of Rosuvastatin Calcium is (C22H27FN3O6S)2Ca and its molecular weight is 926.13 g/mol. [, ]
Q4: Are there any spectroscopic data available to characterize Rosuvastatin Calcium?
A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been widely used to characterize Rosuvastatin Calcium and study its compatibility with excipients in pharmaceutical formulations. [, , , ] FTIR analysis can identify characteristic peaks corresponding to specific functional groups present in the molecule.
Q5: How stable is Rosuvastatin Calcium in different environmental conditions?
A5: Rosuvastatin Calcium has been reported to be susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , , ]
Q6: How is the stability of Rosuvastatin Calcium addressed in pharmaceutical formulations?
A6: Various formulation strategies have been explored to enhance the stability of Rosuvastatin Calcium. These include the use of solid dispersions with polymers like Eudragit L100, Eudragit S100, and Vitamin E TPGS, as well as encapsulation in chitosan nanoparticles. [, , , ] These approaches aim to protect the drug from degradation and improve its solubility and dissolution rate.
Q7: Why is the dissolution rate of Rosuvastatin Calcium important?
A7: Rosuvastatin Calcium exhibits poor water solubility, which can limit its dissolution rate and consequently, its bioavailability. [, , ]
Q8: What techniques are used to enhance the dissolution and solubility of Rosuvastatin Calcium?
A8: Several techniques are employed to improve the dissolution and solubility of Rosuvastatin Calcium, ultimately aiming to enhance its bioavailability. These include: * Solid Dispersions: Utilizing carriers like Vitamin E TPGS, A. Marmelos Gum, and Gum Karaya. []* Microspheres: Prepared using spray drying techniques with Pluronic F68 and F-127. []* Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulated with combinations of oils, surfactants, and co-surfactants, such as Cinnamon oil, Cremophor RH 40, and Transcutol P. []
Q9: What analytical techniques are commonly employed for the quantitative determination of Rosuvastatin Calcium?
A9: Various analytical methods have been developed and validated for the quantification of Rosuvastatin Calcium in pharmaceutical formulations. These include:
- UV-Spectrophotometry: Utilizing specific wavelengths for absorbance measurement and employing methods like the simultaneous equation method and the absorption correction method. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Providing high sensitivity and selectivity for analyzing Rosuvastatin Calcium alone or in combination with other drugs like aspirin, clopidogrel bisulfate, and fenofibrate. [, , , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): Offering a simple and efficient approach for qualitative and quantitative analysis of Rosuvastatin Calcium in bulk drug and capsule dosage forms. [, ]
Q10: What are the key parameters considered during analytical method validation for Rosuvastatin Calcium?
A10: Method validation for Rosuvastatin Calcium analysis involves assessing critical parameters outlined by the International Conference on Harmonization (ICH) guidelines. These parameters include:
- Linearity: Demonstrating a linear relationship between the drug concentration and analytical response over a defined range. [, , , , , ]
- Accuracy: Determining the closeness of measured values to the true value, often evaluated through recovery studies. [, , , , , , , , , ]
- Precision: Evaluating the agreement between replicate measurements, typically expressed as relative standard deviation (%RSD). [, , , , , , , , , ]
- Specificity: Ensuring that the method can selectively measure Rosuvastatin Calcium in the presence of potential interfering substances, including degradation products. [, , , , , ]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration of the drug that can be reliably detected and quantified, respectively. [, , , , , , , ]
Q11: What are the main therapeutic applications of Rosuvastatin Calcium?
A11: Rosuvastatin Calcium is primarily prescribed for its lipid-lowering properties and is indicated for the treatment of:* Hypercholesterolemia: Effectively reducing elevated levels of total cholesterol, LDL cholesterol, and triglycerides. [, , , , , ]* Dyslipidemia: Addressing abnormal lipid profiles, often characterized by high levels of triglycerides and low levels of HDL cholesterol. [, ]* Cardiovascular Disease Prevention: Utilized to reduce the risk of cardiovascular events such as heart attack and stroke in individuals at high risk. [, , , , , ]
Q12: What is the impact of Rosuvastatin Calcium on atherosclerosis?
A12: Studies have shown that Rosuvastatin Calcium can positively influence atherosclerotic plaque morphology and reduce its progression. [, , , ] Its mechanisms in atherosclerosis involve not only lipid lowering but also anti-inflammatory effects and potential influence on endothelial function.
Q13: Are there any documented cases of Rosuvastatin Calcium-induced liver injury?
A13: While generally considered safe, rare cases of Rosuvastatin Calcium-induced liver injury have been reported. [] It is crucial to monitor liver function during therapy, especially in patients with pre-existing liver disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


